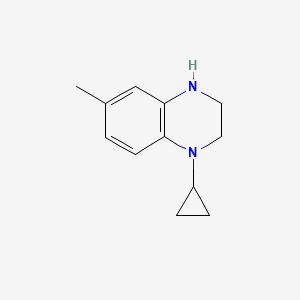

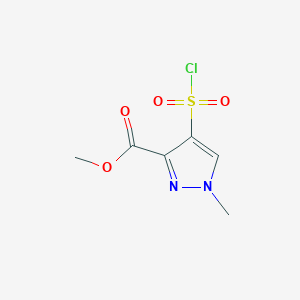

![molecular formula C17H17N3O B2397419 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol CAS No. 1153974-38-9](/img/structure/B2397419.png)

4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-1-methylpyrazole” is a heterocyclic compound . It’s also known as "1-Methyl-1H-pyrazol-4-amine" .

Synthesis Analysis

The synthesis of “4-Amino-1-methylpyrazole” involves N-arylation with 4-fluorobenzaldehyde in the presence of hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis

The molecular formula of “4-Amino-1-methylpyrazole” is C4H7N3 . It has a molecular weight of 97.12 .Physical And Chemical Properties Analysis

“4-Amino-1-methylpyrazole” is a liquid at room temperature . It has a refractive index of 1.556 , a boiling point of 45-80 °C/760 mmHg , and a density of 1.141 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study conducted by Wang et al. (2006) explored the potential of bipyrazolic-type organic compounds, including derivatives related to 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol, as corrosion inhibitors. Using density functional theory (DFT), the research highlighted the compounds' inhibition efficiencies and reactive sites, indicating their potential application in protecting metals against corrosion. This theoretical approach aligns with experimental data, suggesting a practical application for these compounds in corrosion inhibition strategies (Wang, Hengliang et al., 2006).

Antibacterial and Antifungal Activities

In another study, Hussain, Sharma, and Amir (2008) synthesized derivatives of 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, exhibiting significant antibacterial activity against S. aureus and E. coli, as well as antifungal activity against A. niger. This research suggests that derivatives of this compound could be potent antimicrobial agents, offering a new avenue for the development of therapeutic agents (Hussain, S. et al., 2008).

DNA Interaction Studies

Rafique et al. (2022) focused on the synthesis and characterization of 4-aminophenol derivatives, evaluating their antimicrobial and antidiabetic activities. Additionally, the interaction of these compounds with human DNA was studied, revealing potential anticancer properties. The DNA interaction studies of these derivatives highlight their potential as therapeutic agents, particularly in the treatment and management of cancer (Rafique, Bushra et al., 2022).

Spectrophotometric Applications

Fiamegos et al. (2000) discussed the synthesis of 4-aminopyrazolone derivatives for the spectrophotometric determination of phenols. These derivatives serve as chromogenic agents, enabling the sensitive and selective detection of phenolic compounds in various samples. This application is particularly relevant in environmental and analytical chemistry, where precise and accurate quantification of phenolic pollutants is essential (Fiamegos, Y. et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol” are currently unknown. This compound is structurally related to 1-Methyl-1H-pyrazol-4-amine , which is used as an organic and pharmaceutical intermediate . .

Mode of Action

As a derivative of 1-Methyl-1H-pyrazol-4-amine

Biochemical Pathways

Pyrazole derivatives, such as 5-amino-pyrazoles, have been used as synthetic building blocks in the synthesis of diverse organic molecules, particularly diverse heterocyclic scaffolds . .

Pharmacokinetics

The related compound, 1-Methyl-1H-pyrazol-4-amine, is a liquid at room temperature with a density of 1.141 g/mL at 25 °C . These properties may influence the bioavailability of the compound, but further studies are needed to confirm this.

Propiedades

IUPAC Name |

4-[[(1-methylpyrazol-4-yl)amino]-phenylmethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20-12-15(11-18-20)19-17(13-5-3-2-4-6-13)14-7-9-16(21)10-8-14/h2-12,17,19,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNDIOHCXOMUDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(C2=CC=CC=C2)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

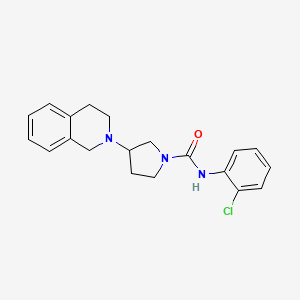

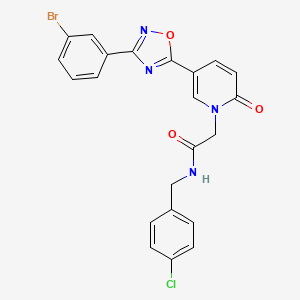

![N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide](/img/structure/B2397338.png)

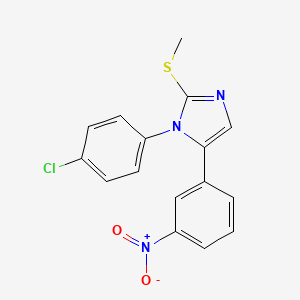

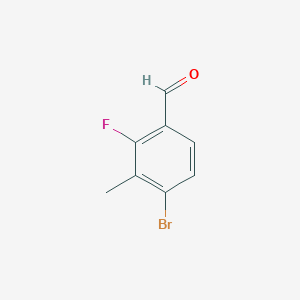

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397340.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/no-structure.png)

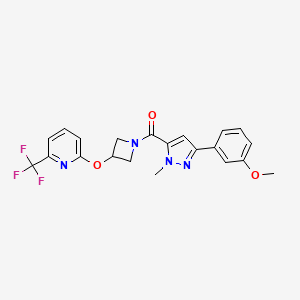

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)

![3-(Furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397355.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)

![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)